

A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9011

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the REV-ERB agonists **SR10067** and SR9011, focusing on their inhibitory concentrations (IC50) and the experimental frameworks used for their determination.

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the circadian clock, linking it to metabolic pathways.[1][2][3] Synthetic agonists targeting these receptors, such as **SR10067** and SR9011, have become valuable tools for investigating their roles in physiology and as potential therapeutic agents for sleep disorders, metabolic diseases, and even cancer.[1][4] This guide delves into a direct comparison of two prominent REV-ERB agonists, **SR10067** and SR9011, with a focus on their potency as measured by IC50 values.

Comparative Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that **SR10067** is a more potent REV-ERB agonist than SR9011, exhibiting significantly lower IC50 values for both REV-ERB isoforms. **SR10067** is a modified version of SR9011, designed for higher affinity to its target receptors.



Compound	Target	IC50 (nM)
SR10067	REV-ERBα	170
REV-ERBβ	160	
SR9011	REV-ERBα	790
REV-ERBβ	560	

Note: One study reported the IC50 concentration for **SR10067** to be in the range of 140–170 nM.

Experimental Protocols

The determination of these IC50 values relies on specific in vitro assays designed to measure the agonist-dependent repression of a reporter gene.

Cell-Based Luciferase Reporter Assay

A common method for determining the potency of REV-ERB agonists is the cell-based luciferase reporter assay. The IC50 values for SR9011 were established using this technique.

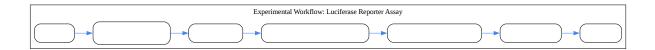
Experimental Workflow:

- Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then co-transfected with two plasmids.
- Plasmid Constructs:
 - Expression Plasmid: This plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
 - Reporter Plasmid: This plasmid contains a luciferase gene under the control of a promoter with Gal4 upstream activation sequences (UAS).
- Compound Treatment: The transfected cells are then treated with varying concentrations of the synthetic agonist (e.g., SR9011 or SR10067).



- Mechanism of Action: When the agonist binds to the REV-ERB LBD of the chimeric protein, it
 induces a conformational change that allows the recruitment of co-repressor proteins. This
 complex then binds to the Gal4 UAS in the reporter plasmid, repressing the transcription of
 the luciferase gene.
- Data Analysis: The activity of luciferase is measured using a luminometer. The resulting dose-response curve is used to calculate the IC50 value, which is the concentration of the agonist that causes a 50% reduction in luciferase activity.

A similar assay has been used with full-length REV-ERBα and a luciferase reporter driven by the natural Bmal1 promoter, a known REV-ERB target gene.



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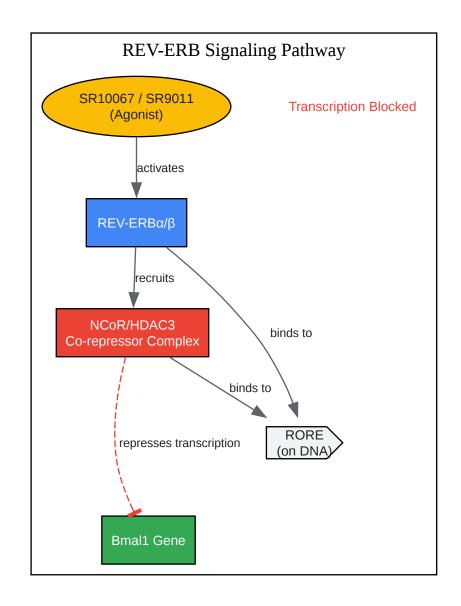
Workflow for determining IC50 values of REV-ERB agonists.

Signaling Pathway

Both **SR10067** and SR9011 function by activating the REV-ERB nuclear receptors. REV-ERBα and REV-ERBβ are transcriptional repressors that play a pivotal role in the negative feedback loop of the core circadian clock. They compete with ROR (retinoic acid receptor-related orphan receptor) transcription factors to bind to ROR response elements (ROREs) in the promoter regions of target genes, most notably Bmal1.

By binding to REV-ERB, these synthetic agonists enhance the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex. This complex leads to the repression of target gene transcription, thereby influencing circadian rhythm and metabolic processes.





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References

 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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